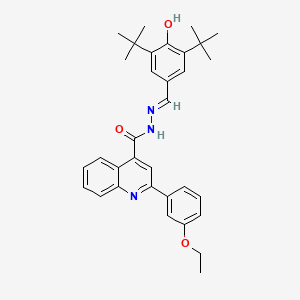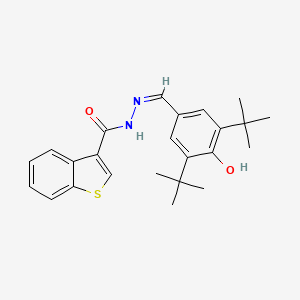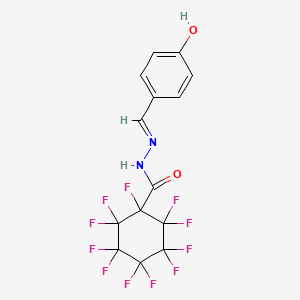![molecular formula C15H14N2O4 B1190861 N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B1190861.png)
N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is a type of Schiff base, which is formed by the condensation of an aldehyde or ketone with a primary amine. Schiff bases are known for their versatility and have been widely studied for their biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide typically involves the reaction of 2,4-dihydroxyacetophenone with 2-hydroxybenzohydrazide under specific conditions. The reaction is usually carried out in an ethanol solvent, with the mixture being refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base into its corresponding amine.
Substitution: The hydroxyl groups present in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Mécanisme D'action
The mechanism of action of N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of hydroxyl and imine groups, which can coordinate with metal ions. The compound’s biological activities, such as antioxidant and antimicrobial effects, are believed to be related to its ability to interact with biological molecules and metal ions, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]-4-pyridinecarbohydrazide
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)aceto hydrazide
Uniqueness
N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide is unique due to its specific structure, which includes both hydroxyl and imine groups. This allows it to form stable complexes with metal ions and exhibit significant biological activities. Compared to similar compounds, it may offer distinct advantages in terms of stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H14N2O4 |
|---|---|
Poids moléculaire |
286.28g/mol |
Nom IUPAC |
N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-9(11-7-6-10(18)8-14(11)20)16-17-15(21)12-4-2-3-5-13(12)19/h2-8,18-20H,1H3,(H,17,21)/b16-9+ |
Clé InChI |
FKDCAYSFERCSDU-CXUHLZMHSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-benzothiophene-3-carbohydrazide](/img/structure/B1190783.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B1190784.png)
![4-ethoxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B1190786.png)


![N'-{[4-(4-fluorophenyl)-1H-pyrazol-3-yl]methylene}dodecanohydrazide](/img/structure/B1190791.png)
![2-[(2-Chloroanilino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B1190792.png)
![3,4,5-Tris[(2-fluorophenyl)methoxy]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide](/img/new.no-structure.jpg)
![4-ethyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B1190795.png)
